molecular formula C32H25NO10 B8384242 beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate

beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate

Cat. No.: B8384242
M. Wt: 583.5 g/mol
InChI Key: QNXRQZWUODRKJY-RBUURGHLSA-N
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Description

p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of a p-nitrophenyl group and three benzoyl groups attached to the ribofuranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groups, followed by the introduction of the p-nitrophenyl group. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to achieve the benzoylation. The final step involves the coupling of the protected ribofuranoside with p-nitrophenol under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate involves its interaction with specific molecular targets, such as enzymes that recognize ribofuranoside substrates. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The p-nitrophenyl group can be cleaved by enzymatic action, releasing p-nitrophenol, which can be quantitatively measured to assess enzyme activity .

Comparison with Similar Compounds

  • p-Nitrophenyl-beta-D-ribofuranoside
  • 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
  • p-Nitrophenyl-alpha-D-ribofuranoside

Comparison: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is unique due to the presence of both the p-nitrophenyl group and the benzoyl protecting groups. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in synthetic chemistry and enzymatic studies.

Properties

Molecular Formula

C32H25NO10

Molecular Weight

583.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4-dibenzoyloxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H25NO10/c34-29(21-10-4-1-5-11-21)39-20-26-27(42-30(35)22-12-6-2-7-13-22)28(43-31(36)23-14-8-3-9-15-23)32(41-26)40-25-18-16-24(17-19-25)33(37)38/h1-19,26-28,32H,20H2/t26-,27-,28-,32-/m1/s1

InChI Key

QNXRQZWUODRKJY-RBUURGHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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